molecular formula C5H6N2O3 B033888 6-Ethyl-1,3,5-oxadiazine-2,4-dione CAS No. 102618-93-9

6-Ethyl-1,3,5-oxadiazine-2,4-dione

Cat. No.: B033888
CAS No.: 102618-93-9
M. Wt: 142.11 g/mol
InChI Key: IGACKZOIEBVOTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-1,3,5-oxadiazine-2,4-dione is a six-membered heterocyclic compound of significant interest in medicinal and agrochemical research. The 1,3,5-oxadiazine core is recognized as a key pharmacophoric fragment in the design of novel biologically active substances . Researchers value this scaffold for its potential to yield diverse biological activities, which have been demonstrated in various derivatives to include antibacterial, fungicidal, and antitumor properties . The structural motif is of synthetic interest as a versatile building block for manufacturing bioactive compounds in pharmaceutical drug design and the agrochemical industry . The incorporation of specific substituents, such as the ethyl group at the 6-position, is a common strategy in research to modulate the compound's properties and interactions with biological targets. This product is intended for use in laboratory research only. This compound is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

102618-93-9

Molecular Formula

C5H6N2O3

Molecular Weight

142.11 g/mol

IUPAC Name

6-ethyl-1,3,5-oxadiazine-2,4-dione

InChI

InChI=1S/C5H6N2O3/c1-2-3-6-4(8)7-5(9)10-3/h2H2,1H3,(H,7,8,9)

InChI Key

IGACKZOIEBVOTH-UHFFFAOYSA-N

SMILES

CCC1=NC(=O)NC(=O)O1

Canonical SMILES

CCC1=NC(=O)NC(=O)O1

Synonyms

2H-1,3,5-Oxadiazine-2,4(3H)-dione, 6-ethyl-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Oxazolidine-2,4-dione Derivatives

1-Oxazolidine-2,4-dione derivatives share a five-membered ring structure with two ketone groups. Key differences include:

  • Ring Size and Reactivity : The smaller five-membered ring in 1-oxazolidine-2,4-dione derivatives (vs. six-membered oxadiazine) leads to higher ring strain, enhancing reactivity in nucleophilic additions and sulfonation reactions. For example, sulfonamide inhibitors derived from 1-oxazolidine-2,4-dione exhibit rapid sulfation under mild conditions (e.g., ClSO₂NHBn in pyridine, 78% yield) .
  • Substituent Effects : The absence of a bulky ethyl group in 1-oxazolidine-2,4-dione derivatives allows for easier functionalization at position 6, as seen in sulfatase inhibitor synthesis .

Pyran-2,4-dione Derivatives

Pyran-2,4-dione derivatives, such as β-enamino-pyran-2,4-dione, feature a six-membered dihydropyran ring. Comparisons include:

  • Electronic Properties: DFT calculations on pyran-2,4-dione derivatives reveal dipole moments ranging from 4.5–6.2 Debye, influenced by substituents. For instance, compound 2a (with a β-enamino group) exhibits a higher dipole moment (6.2 Debye) than 2b (5.8 Debye), suggesting that substituents in 6-Ethyl-1,3,5-oxadiazine-2,4-dione may similarly modulate polarity .
  • Intermolecular Interactions : Hirshfeld surface analysis shows that pyran-2,4-diones stabilize crystals via O···H (15–20%) and H···C (10–12%) interactions. The ethyl group in this compound may enhance hydrophobic interactions compared to unsubstituted analogs .

Data Table: Comparative Analysis of Key Properties

Property This compound 1-Oxazolidine-2,4-dione Pyran-2,4-dione Derivatives
Ring Size 6-membered 5-membered 6-membered
Substituent Position Ethyl at C6 Variable at C6 β-enamino at C3
Dipole Moment (Debye) Not reported ~5.0 (estimated) 4.5–6.2
Key Interactions Hypothesized H···C/O···H O···H (dominant) O···H, H···C
Synthetic Yield Undocumented 75–90% 70–90%

Research Findings and Implications

  • Stability : The ethyl group in this compound may improve hydrolytic stability compared to 1-oxazolidine-2,4-dione derivatives, which are prone to ring-opening under acidic conditions .
  • Pharmacological Potential: Pyran-2,4-dione derivatives show promise as enzyme inhibitors due to their polarizable ketone groups. Similar applications could be explored for this compound, leveraging its ethyl group for targeted hydrophobic binding .

Q & A

Q. What are the most reliable synthetic routes for 6-ethyl-1,3,5-oxadiazine-2,4-dione, and what experimental conditions optimize yield?

The synthesis typically involves cyclization reactions of urea derivatives with ethyl-substituted precursors. For example, reacting ethyl isocyanate with a substituted benzoyl chloride under anhydrous conditions at 60–80°C in a polar aprotic solvent (e.g., DMF) can yield oxadiazine derivatives . Key parameters include temperature control (to avoid decomposition), stoichiometric ratios (1:1 for urea precursors), and purification via silica gel chromatography. Yield optimization (70–80%) often requires inert atmospheres (N₂/Ar) to prevent side reactions with moisture .

Q. How is the structural integrity of this compound validated post-synthesis?

Structural confirmation employs a combination of:

  • ¹H/¹³C NMR spectroscopy : To identify ethyl group signals (e.g., triplet at ~1.2 ppm for CH₃ and quartet at ~3.4 ppm for CH₂ in ¹H NMR) and carbonyl resonances (~160–170 ppm in ¹³C NMR) .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (expected m/z for C₅H₇N₃O₂: 157.05) and fragmentation patterns consistent with oxadiazine ring cleavage .
  • X-ray crystallography : For unambiguous determination of bond angles and ring conformation, especially for polymorphic forms .

Q. What are the stability profiles of this compound under varying storage conditions?

The compound is stable at room temperature in dry, dark environments but degrades under prolonged UV exposure or high humidity. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% decomposition by HPLC. Hydrolytic degradation in aqueous media (pH <3 or >10) produces ethylamine and CO₂ as primary byproducts .

Advanced Research Questions

Q. How can computational modeling (DFT/QM) predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal electron-deficient regions at the oxadiazine carbonyl groups (MEP maps), making them susceptible to nucleophilic attack. Transition state analysis for reactions with amines shows energy barriers of ~25–30 kcal/mol, aligning with experimental kinetics data (k ≈ 10⁻⁴ s⁻¹ at 25°C) . Solvent effects (e.g., DMSO vs. THF) are modeled using the PCM approach, predicting higher reactivity in polar solvents due to stabilized intermediates .

Q. What strategies resolve contradictions in reported biological activity data for 6-ethyl-1,3,5-oxadiazine derivatives?

Discrepancies in antimicrobial or enzyme inhibition assays often arise from:

  • Purity variations : Impurities >2% (e.g., unreacted isocyanates) can skew bioactivity. Validate via LC-MS before testing .
  • Assay conditions : pH-dependent solubility (logP ~1.5) may reduce bioavailability in aqueous media. Use DMSO stock solutions ≤0.1% to avoid solvent interference .
  • Structural analogs : Confirm regiochemistry (e.g., ethyl vs. methyl substitution) via NOESY NMR to rule out isomeric contaminants .

Q. What mechanistic insights explain the regioselectivity of this compound in cycloaddition reactions?

Frontier Molecular Orbital (FMO) analysis shows the LUMO of the oxadiazine ring is localized at the C2 and C4 positions, favoring [3+2] cycloadditions with electron-rich dienophiles (e.g., vinyl ethers). Kinetic studies (Eyring plots) indicate a concerted mechanism with ΔG‡ ≈ 18 kcal/mol, supported by negligible solvent polarity effects .

Methodological Considerations

Q. How are spectroscopic and chromatographic methods optimized for quantifying this compound in complex matrices?

  • HPLC : Use a C18 column with mobile phase = 60:40 acetonitrile/0.1% formic acid, flow rate 1.0 mL/min, and UV detection at 210 nm. Retention time: ~6.2 min .
  • GC-MS : Derivatize with BSTFA to improve volatility; monitor m/z 157 (molecular ion) and 85 (ethyl fragment) .

Q. What in silico tools are recommended for predicting the pharmacokinetic properties of this compound derivatives?

  • ADMET Prediction : SwissADME for bioavailability (TPSA >60 Ų suggests poor absorption) and BOILED-Egg model for blood-brain barrier penetration .
  • Docking Studies : AutoDock Vina to simulate binding to target enzymes (e.g., dihydrofolate reductase), with grid boxes centered on active sites (PDB: 1DHF) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.